Benzyl(2-pyrrolidinylpteridin-4-yl)amine
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Overview
Description
Benzyl(2-pyrrolidinylpteridin-4-yl)amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyl group attached to a pyrrolidinylpteridinylamine core, which contributes to its distinctive chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-pyrrolidinylpteridin-4-yl)amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-pyrrolidinylpteridin-4-yl)amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated amines.
Scientific Research Applications
Benzyl(2-pyrrolidinylpteridin-4-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl(2-pyrrolidinylpteridin-4-yl)amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, preventing its normal function. This inhibition can disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrimidine derivatives: Compounds like N-benzyl-2-phenylpyrimidin-4-amine have comparable inhibitory effects on enzymes and are used in cancer research.
Uniqueness
Benzyl(2-pyrrolidinylpteridin-4-yl)amine is unique due to its specific structural configuration, which allows for selective inhibition of certain protein kinases with high potency. This selectivity makes it a valuable tool in targeted cancer therapies and biochemical studies.
Biological Activity
Benzyl(2-pyrrolidinylpteridin-4-yl)amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and cellular signaling. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
This compound can be characterized by its structural components:
- Core Structure : The pteridine ring system, which is known for its role in various biological processes.
- Substituents : The benzyl group and the pyrrolidine moiety that may influence its pharmacological properties.
The compound's molecular formula is C15H18N4, and it is classified under several chemical databases, including PubChem, which provides insights into its physical and chemical properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pteridine core followed by the introduction of the benzyl and pyrrolidine groups. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives that incorporate similar structural elements have shown promising antiproliferative effects against various cancer cell lines. A notable study reported on 2-substituted benzyl derivatives that exhibited significant cytotoxicity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, with IC50 values indicating effective growth inhibition .
Table 1: Antiproliferative Activities of Related Compounds
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 8e | U-937 | 5.0 | |
Compound 8f | SK-MEL-1 | 3.5 | |
Benzyl derivative | Various Tumors | Varies |
The mechanism by which this compound exerts its biological effects may involve:
- Microtubule Targeting : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division . This suggests that this compound might also interfere with microtubule dynamics.
- Receptor Tyrosine Kinase Inhibition : Some derivatives have demonstrated the ability to inhibit proangiogenic receptor tyrosine kinases (RTKs), which play a significant role in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzyl and pyrrolidine substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups on the phenyl moiety enhances antiproliferative activity, while bulky substituents may reduce efficacy.
Table 2: Structure-Activity Relationships
Modification | Effect on Activity | Reference |
---|---|---|
Electron-withdrawing group at para-position | Increased potency | |
Bulky substituents | Decreased potency | |
Methylene spacer | Reduced flexibility |
Case Studies
Several case studies illustrate the compound's potential:
- In Vivo Studies : A study demonstrated that a related analog showed superior in vivo antitumor activity compared to standard chemotherapeutics like doxorubicin in a breast cancer model .
- Combination Therapies : The use of this compound in combination with microtubule targeting agents has been explored, revealing enhanced efficacy through synergistic mechanisms .
Properties
Molecular Formula |
C17H18N6 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-benzyl-2-pyrrolidin-1-ylpteridin-4-amine |
InChI |
InChI=1S/C17H18N6/c1-2-6-13(7-3-1)12-20-16-14-15(19-9-8-18-14)21-17(22-16)23-10-4-5-11-23/h1-3,6-9H,4-5,10-12H2,(H,19,20,21,22) |
InChI Key |
UXIPVKOZRDOBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.